5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methoxy-6-methylpyridine, is subjected to alkylation to introduce the ethyl group at the 5-position.
Oxadiazole Ring Formation: The alkylated pyridine derivative is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of nitrile oxides and hydrazides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom in place of the oxygen in the oxadiazole ring.
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
The uniqueness of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H13N3O2/c1-4-9-13-10(14-16-9)8-6-5-7(2)12-11(8)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
JRBRCCYOJOUEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(N=C(C=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.